n-Benzyl-4-((methylthio)methyl)benzamide

Catalog No.
S15497701
CAS No.
M.F
C16H17NOS
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Benzyl-4-((methylthio)methyl)benzamide

Product Name

n-Benzyl-4-((methylthio)methyl)benzamide

IUPAC Name

N-benzyl-4-(methylsulfanylmethyl)benzamide

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C16H17NOS/c1-19-12-14-7-9-15(10-8-14)16(18)17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

JIZVAGALBMQZKF-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

N-Benzyl-4-((methylthio)methyl)benzamide is a compound characterized by its unique structure, which includes a benzyl group, a methylthio group, and an amide linkage. The chemical formula for this compound is C17H19N2SC_{17}H_{19}N_{2}S. Its structure allows for various chemical interactions, making it of interest in both synthetic chemistry and biological applications.

, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The amide linkage can be reduced under specific conditions with reducing agents such as lithium aluminum hydride.
  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound's properties.

The biological activity of N-Benzyl-4-((methylthio)methyl)benzamide has been explored in various studies. It has shown potential as an antimicrobial agent and may interact with specific biological targets, such as enzymes or receptors. The presence of the methylthio group enhances its lipophilicity, which may contribute to its bioactivity by facilitating membrane penetration and interaction with cellular targets .

The synthesis of N-Benzyl-4-((methylthio)methyl)benzamide typically involves multiple steps:

  • Formation of the Amide: This can be achieved through the reaction of benzoic acid derivatives with amines.
  • Introduction of the Methylthio Group: This step often involves the reaction of a suitable thiol compound with a benzyl halide.
  • Final Assembly: The final compound is formed by combining the benzyl and methylthio components through amide bond formation .

N-Benzyl-4-((methylthio)methyl)benzamide has various applications in pharmaceutical research due to its potential therapeutic properties. It may be used in:

  • Drug development as a lead compound for antimicrobial agents.
  • Studies focusing on enzyme inhibition or receptor modulation.
  • Investigations into its antioxidant properties, as some derivatives have shown significant radical scavenging activity .

Interaction studies have indicated that N-Benzyl-4-((methylthio)methyl)benzamide can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions are crucial for its mechanism of action and efficacy in biological systems. The exact pathways depend on the specific biological context and target interactions .

Several compounds share structural similarities with N-Benzyl-4-((methylthio)methyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Benzyl-4-methylbenzamideBenzyl group, methyl substituentCommonly used in pharmaceuticals
N-benzyl-2-chloroacetamideBenzyl group, chloroacetamideDifferent reactivity due to chlorine presence
N-benzyl-4-(methylsulfonyl)benzamideBenzyl group, methylsulfonyl substituentSulfonyl group enhances solubility
N-benzyl-4-(dimethylamino)benzamideBenzyl group, dimethylamino substituentIncreased basicity due to amino group

Uniqueness

N-Benzyl-4-((methylthio)methyl)benzamide stands out due to its unique combination of functional groups that confer distinct chemical properties and reactivity profiles. This makes it particularly valuable for various applications in research and industry, especially in developing new therapeutic agents .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

271.10308534 g/mol

Monoisotopic Mass

271.10308534 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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